N'-cyclohexylidene-4-(dimethylamino)benzohydrazide
Description
N'-Cyclohexylidene-4-(dimethylamino)benzohydrazide is a hydrazone derivative characterized by a cyclohexylidene group attached to the hydrazide backbone and a 4-(dimethylamino)benzoyl moiety. Hydrazones are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Properties
IUPAC Name |
N-(cyclohexylideneamino)-4-(dimethylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-18(2)14-10-8-12(9-11-14)15(19)17-16-13-6-4-3-5-7-13/h8-11H,3-7H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPBAYVCOULZRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NN=C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclohexylidene-4-(dimethylamino)benzohydrazide typically involves the reaction of 4-(dimethylamino)benzohydrazide with cyclohexanone. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-cyclohexylidene-4-(dimethylamino)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Hydrolysis of the Hydrazone Bond
The hydrazone bond (C=N) in the compound undergoes acid-catalyzed hydrolysis , regenerating the parent hydrazide and ketone. This reaction is critical for decomposing the compound under acidic conditions.
Reaction Conditions :
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Reagent: 2M HCl
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Temperature: 60–80°C
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Time: 2–4 hours
Products :
Kinetics : Hydrolysis proceeds via protonation of the imine nitrogen, followed by nucleophilic attack by water (Table 1).
| Condition | Reaction Rate (k, h⁻¹) | Yield of Hydrazide (%) |
|---|---|---|
| 2M HCl, 60°C | 0.15 | 72 |
| 2M HCl, 80°C | 0.28 | 89 |
Reduction of the Hydrazone Moiety
The C=N bond can be reduced to a C–N single bond using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C).
Reaction Conditions :
-
Reagent: NaBH₄ (2 equivalents)
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Solvent: Methanol
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Temperature: 25°C
-
Time: 4–6 hours
Product :
Key Data :
-
Reduction efficiency: >95% (by NMR).
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Stereochemistry: The cyclohexyl group adopts a chair conformation post-reduction .
Nucleophilic Substitution at the Dimethylamino Group
The dimethylamino group (-N(CH₃)₂) can participate in quaternization reactions with alkyl halides, forming ammonium salts.
Example Reaction :
Conditions :
Condensation with Carbonyl Compounds
The free amino group in the hydrolyzed hydrazide intermediate can react with aromatic aldehydes to form substituted hydrazones, demonstrating its utility in synthesizing derivatives .
General Reaction :
Example : Reaction with 4-nitrobenzaldehyde yields a nitro-substituted hydrazone with enhanced insecticidal activity (Table 2) .
Complexation with Metal Ions
The compound acts as a bidentate ligand , coordinating with transition metals (e.g., Cu²⁺, Ni²⁺) via the hydrazone nitrogen and carbonyl oxygen.
Example :
Properties of Cu(II) Complex :
-
Geometry: Square planar
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Stability Constant (log β): 8.2 ± 0.3
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C , producing volatile fragments (e.g., NH₃, CO₂) and a char residue .
Key Stages :
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150–250°C : Loss of cyclohexylidene moiety (~30% mass loss).
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250–400°C : Degradation of benzohydrazide backbone.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N'-cyclohexylidene-4-(dimethylamino)benzohydrazide typically involves the condensation reaction between 4-(dimethylamino)benzohydrazide and cyclohexanone or its derivatives. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound. For instance, IR spectra can indicate functional groups present, while NMR provides insights into the molecular structure through chemical shifts.
Antimicrobial Activity
Research indicates that derivatives of benzohydrazides, including this compound, exhibit significant antimicrobial properties. A study demonstrated that various substituted benzohydrazides were screened for their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with some compounds showing comparable efficacy to standard antibiotics . The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
Antioxidant Properties
The antioxidant activity of this compound has also been explored. Compounds in this class have shown promise in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases. The DPPH radical scavenging method is commonly used to evaluate this activity, revealing that certain derivatives possess strong antioxidant capabilities .
Anticancer Potential
Recent studies have highlighted the potential of hydrazone derivatives, including this compound, as anticancer agents. These compounds have been tested for their ability to inhibit cancer cell growth in vitro. For example, specific derivatives demonstrated significant cytotoxic effects against MCF-7 breast cancer cells, indicating their potential role in cancer therapy . The mechanism may involve apoptosis induction and cell cycle arrest.
Case Studies
- Antimicrobial Efficacy : A comparative study evaluated several benzohydrazide derivatives against common pathogens. This compound exhibited notable activity against E. coli, with a minimum inhibitory concentration (MIC) comparable to established antibiotics .
- Antioxidant Activity : In a systematic evaluation using the DPPH assay, this compound showed a dose-dependent increase in radical scavenging activity, suggesting its potential utility in formulations aimed at reducing oxidative damage in biological systems .
- Anticancer Activity : In vitro assays on human breast cancer cell lines revealed that this compound induced apoptosis and inhibited proliferation at micromolar concentrations. The IC50 values indicated effective cytotoxicity, warranting further exploration in preclinical models .
Mechanism of Action
The mechanism of action of N’-cyclohexylidene-4-(dimethylamino)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their activity. For example, it may inhibit enzymes or bind to receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s key structural differentiator is the cyclohexylidene group , which contrasts with the benzylidene or heteroaromatic substituents in analogs. For example:
- N'-(4-(Dimethylamino)benzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide (CID 9611560) features a benzylidene group and a methylbenzyl ether substituent, enhancing lipophilicity .
- (E)-N′-(5-Bromo-2-hydroxybenzylidene)-4-(dimethylamino)benzohydrazide incorporates a brominated hydroxybenzylidene group, which may improve halogen bonding in biological targets .
Table 1: Structural Comparison
Computational and Physical Properties
- Theoretical Studies: N'-(4-(Dimethylamino)benzylidene)benzohydrazide analogs exhibit lower energy gaps (ΔE = 4.1 eV) and higher dipole moments (µ = 6.2 D), correlating with increased reactivity and solubility . The cyclohexylidene derivative’s electron-donating dimethylamino group may further reduce ΔE, enhancing charge transfer in biological systems .
- Thermodynamic Stability :
- Hydrazones with bulky substituents (e.g., cyclohexylidene) typically show higher thermal stability due to reduced molecular motion .
Biological Activity
N'-Cyclohexylidene-4-(dimethylamino)benzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and relevant case studies.
The primary mechanism of action for this compound involves its interaction with Microtubule Affinity Regulating Kinase 4 (MARK4) . By binding to MARK4, the compound inhibits its activity, which is crucial for regulating microtubule dynamics, cell division, and cell cycle progression. This inhibition leads to various cellular effects, including altered cell proliferation and enhanced apoptosis in cancer cells.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits notable antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest its efficacy in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli. Comparative analyses show that this compound's antibacterial potency may be superior to traditional antibiotics like kanamycin in certain contexts .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro studies. The compound demonstrated significant cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines were found to be in the range of 10-20 µM, indicating a promising therapeutic window .
Case Studies and Experimental Data
- Cytotoxicity Assays : In a study assessing the cytotoxic effects on MCF-7 cells, treatment with this compound resulted in a reduction of cell viability by approximately 70% at a concentration of 15 µM after 48 hours .
- Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with this compound induced G2/M phase arrest in cancer cells, correlating with increased apoptosis markers such as cleaved caspase-3 and PARP.
- Antimicrobial Efficacy : The compound was tested against various bacterial strains, showing an MIC of 32 µg/mL against Pseudomonas aeruginosa, which is comparable to or better than conventional treatments .
Data Table
Q & A
Q. What are the standard synthetic routes and characterization methods for N'-cyclohexylidene-4-(dimethylamino)benzohydrazide?
The compound is typically synthesized via condensation of 4-(dimethylamino)benzohydrazide with cyclohexanone in methanol or ethanol under reflux. Characterization involves elemental analysis, IR, NMR, and X-ray crystallography. Single-crystal X-ray diffraction confirms molecular geometry, while IR and NMR validate functional groups like the hydrazide and Schiff base moieties .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?
X-ray diffraction reveals a monoclinic crystal system (space group C2/c) with planar molecular geometry. Hydrogen bonds (N–H⋯O/N) and dispersion forces dominate the lattice energy (~216 kJ mol). Chains along the [001] direction are stabilized by fused and hydrogen-bonded rings .
Q. What preliminary biological activities have been reported for this compound?
Derivatives of 4-(dimethylamino)benzohydrazide exhibit antibacterial activity (e.g., MIC = 3.13 μg mL against B. subtilis) and xanthine oxidase (XO) inhibition. Activity varies with substituents; nitro groups enhance XO inhibition, while dimethylamino groups improve antibacterial efficacy .
Advanced Research Questions
Q. How do substituents on the benzohydrazide scaffold influence biological activity?
Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., nitro) improve XO inhibition by enhancing binding affinity to the molybdenum center. In contrast, hydrophobic substituents (e.g., bromine) increase antibacterial activity by disrupting bacterial membranes. Molecular docking reveals key interactions: nitro groups form hydrogen bonds with XO’s Arg880, while dimethylamino groups engage in π-π stacking with DNA gyrase .
Q. What computational methods are used to predict lattice energy and molecular interactions?
Density functional theory (DFT) calculations partition lattice energy into electrostatic (165.3 kJ mol), polarization (46.0 kJ mol), dispersion (173.9 kJ mol), and repulsion (234.1 kJ mol) components. Energy frameworks visualize dominant interactions, confirming hydrogen bonds as primary stabilizers .
Q. How can conflicting bioactivity data across studies be resolved?
Discrepancies in MIC or IC values often arise from variations in assay conditions (e.g., bacterial strain, solvent polarity). For example, 4-(dimethylamino)benzohydrazide derivatives show higher activity against Gram-positive bacteria (B. subtilis) due to thicker peptidoglycan layers retaining hydrophobic compounds. Standardizing protocols (e.g., CLSI guidelines) and reporting solvent effects (e.g., DMSO vs. water) minimizes inconsistencies .
Q. What strategies optimize crystallization conditions for X-ray studies?
Slow evaporation from ethanol/water (95:5 v/v) at 4°C yields high-quality crystals. Key parameters include pH control (neutral to mildly acidic) and avoiding supersaturation. Twinning, a common issue, is mitigated by seeding or using additives like diethyl ether .
Q. How do molecular docking simulations validate experimental binding modes?
Docking into XO’s active site (PDB: 1N5X) using AutoDock VINA identifies binding poses with ΔG values < −8 kcal mol. Validation involves comparing predicted hydrogen bonds (e.g., with Glu802) with crystallographic data. RMSD < 2 Å between docked and experimental poses confirms reliability .
Methodological Tables
Table 1: Key crystallographic data for this compound
| Parameter | Value |
|---|---|
| Space group | C2/c |
| a, b, c (Å) | 24.7018, 6.3093, 13.2103 |
| β (°) | 118.0496 |
| V (Å) | 1817.01 |
| Z | 8 |
| R (F > 2σ) | 0.036 |
| Refinement method | SHELXL-2018 |
| Hydrogen bonding | N–H⋯O (2.89 Å), N–H⋯N (2.95 Å) |
Table 2: Bioactivity profile of selected derivatives
| Derivative | XO IC (μM) | MIC (B. subtilis) (μg mL) |
|---|---|---|
| 4-Nitro-substituted | 12.4 | 12.5 |
| 4-(Dimethylamino)-substituted | 28.9 | 3.13 |
| 4-Bromo-substituted | 45.6 | 6.25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
